tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a benzyl group, and a piperidine ring with three methyl substituents, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate is used as a protecting group for amines. It can be easily installed and removed, making it valuable in multi-step synthesis processes .
Biology and Medicine: The compound is also utilized in the synthesis of pharmaceuticals and biologically active molecules. Its stability and reactivity make it suitable for the development of drug candidates and intermediates .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, polymers, and specialty chemicals. Its versatility allows for its use in various applications, including as a building block for complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine, protecting it from unwanted reactions during subsequent synthetic steps. The protecting group can then be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate: Another piperidine derivative with a similar structure but different substituents.
Uniqueness: tert-Butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and stability. This makes it particularly useful in certain synthetic applications where other carbamates may not be as effective .
Properties
Molecular Formula |
C20H32N2O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C20H32N2O2/c1-14-12-15(2)22(13-17-10-8-7-9-11-17)16(3)18(14)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |
InChI Key |
WJXVFKYBSHGCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.